molecular formula C14H21N3 B1482440 6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-amine CAS No. 2097957-23-6

6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-amine

Cat. No.: B1482440
CAS No.: 2097957-23-6
M. Wt: 231.34 g/mol
InChI Key: UXFYHLLKFYZBPL-UHFFFAOYSA-N
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Description

6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-amine is a useful research compound. Its molecular formula is C14H21N3 and its molecular weight is 231.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

Pyrimidine derivatives, including those structurally related to 6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-amine, have been synthesized through various chemical reactions, showcasing the versatility of pyrimidine as a core structure in organic synthesis. For example, phosphomolybdic acid promoted the Kabachnik–Fields reaction, enabling efficient synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014). Additionally, studies on the crystal structure of pyrimidine derivatives, such as cyprodinil, help elucidate the geometric and electronic configurations that may influence their chemical reactivity and interactions (Youngeun Jeon et al., 2015).

Crystallography

Crystallographic studies provide detailed insight into the molecular structure of pyrimidine derivatives. The crystal structure analysis of cyprodinil, a pyrimidine-based fungicide, reveals the spatial arrangement of its molecular components, which is crucial for understanding its biological activity and designing new compounds with improved efficacy (Youngeun Jeon et al., 2015).

Pharmacological Applications

The research into pyrimidine derivatives extends into the pharmacological domain, where their potential as therapeutic agents is explored. Although the literature provided does not directly discuss the specific compound of interest, it highlights the importance of pyrimidine derivatives in drug discovery and development. For example, aminopyrimidine derivatives have been evaluated as 5-HT1A partial agonists, indicating the role of pyrimidine structures in modulating serotonin receptors, which could have implications for treating various neurological disorders (A. Dounay et al., 2009).

Mechanism of Action

Target of Action

A structurally similar compound, n’-(6-aminopyridin-3-yl)-n-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide, is known to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

Biochemical Pathways

If it targets vegfr2 like its structurally similar compound, it could potentially influence theangiogenesis pathway . This could lead to downstream effects such as inhibition of tumor growth and metastasis.

Properties

IUPAC Name

6-(2-cyclopentylethyl)-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c15-13-9-12(8-5-10-3-1-2-4-10)16-14(17-13)11-6-7-11/h9-11H,1-8H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFYHLLKFYZBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=CC(=NC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-amine
Reactant of Route 2
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-amine
Reactant of Route 3
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-amine
Reactant of Route 4
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-amine
Reactant of Route 5
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-amine
Reactant of Route 6
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-amine

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